N-[(3,4-difluorophenyl)methyl]cyclopropanamine belongs to the class of cyclopropanamines, which are cyclic amines containing a three-membered carbon ring. Its specific structure includes a cyclopropane moiety attached to a difluorophenyl group, making it a fluorinated derivative of cyclopropanamine.
The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine generally involves several key steps:
The molecular structure of N-[(3,4-difluorophenyl)methyl]cyclopropanamine can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its conformation and stereochemistry.
N-[(3,4-difluorophenyl)methyl]cyclopropanamine participates in various chemical reactions:
The mechanism of action for compounds like N-[(3,4-difluorophenyl)methyl]cyclopropanamine often involves modulation of biological targets such as enzymes or receptors:
Research suggests that derivatives of this compound may enhance the efficacy of existing drugs by improving their pharmacokinetic properties .
Analytical techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and NMR provide detailed information about functional groups and molecular interactions.
N-[(3,4-difluorophenyl)methyl]cyclopropanamine has several notable applications:
N-[(3,4-Difluorophenyl)methyl]cyclopropanamine (DFPMA) is a specialized organic compound with the molecular formula C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol. It belongs to the arylalkylamine class, characterized by a cyclopropylamine group linked via a methylene bridge to a 3,4-difluorinated phenyl ring. This structural configuration positions it as a critical building block in synthesizing complex pharmacologically active molecules, particularly reversible P2Y₁₂ receptor antagonists like the antiplatelet drug ticagrelor [1] [8].
As an intermediate, DFPMA’s value lies in its bifunctional reactivity: the primary amine enables condensation, acylation, or reductive reactions, while the electron-deficient difluorinated aromatic ring facilitates nucleophilic substitutions or metal-catalyzed couplings. This versatility streamlines the construction of drug scaffolds requiring fused aromatic-cyclopropyl architectures. The compound’s documented use in synthesizing ticagrelor side-chain analogs underscores its industrial relevance in antithrombotic drug production [1] [8]. Its synthesis is optimized for scalability, with routes employing cost-effective catalysts like sodium cyanoborohydride to ensure commercial viability [6].
The incorporation of fluorine atoms and cyclopropyl groups into drug candidates confers distinct physicochemical and pharmacological advantages. Fluorination enhances lipophilicity (log P), improving membrane permeability and bioavailability, while increasing metabolic stability by resisting oxidative degradation [6]. Concurrently, the strained cyclopropane ring introduces steric constraint, promoting selective binding to biological targets like enzymes or G-protein-coupled receptors [9].
DFPMA exemplifies this synergy. The 3,4-difluorophenyl moiety elevates its hydrophobic character compared to non-fluorinated analogs, potentially enhancing blood-brain barrier penetration—an asset for CNS-active drugs. Furthermore, cyclopropylamine’s role as a conformationally rigid bioisostere for peptide bonds or heterocycles enables the mimicry of biological substrates without enzymatic susceptibility [9]. Patents highlight derivatives like DFPMA as indispensable for optimizing pharmacokinetics in thrombin inhibitors and kinase modulators, where fluorine-specific interactions (e.g., C-F···H bonds) enhance target affinity [2] .
Table 1: Key Attributes of Fluorinated Cyclopropylamines in Drug Design
Property | Impact on Drug Performance | Role in DFPMA |
---|---|---|
Fluorine Substituents | ↑ Metabolic stability, ↑ lipophilicity, ↓ basicity | 3,4-Difluorophenyl group enhances stability and membrane permeability |
Cyclopropyl Ring | Conformational restriction, ↑ target selectivity, improved pharmacokinetics | Serves as rigid amine donor for receptor binding |
Methylene Linker | Spacer modulating flexibility and distance between pharmacophores | Connects aromatic and amine moieties for optimal spatial orientation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3